molecular formula C31H37F3N8O11 B10831454 Adh-6 (tfa)

Adh-6 (tfa)

Cat. No.: B10831454
M. Wt: 754.7 g/mol
InChI Key: GFIRNLARNWCPHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ADH-6 (TFA) is a tripyridylamide compound known for its ability to disrupt the self-assembly of the aggregation-nucleating subdomain of mutant p53 DNA-binding domain. This compound targets and dissociates mutant p53 aggregates in human cancer cells, restoring the transcriptional activity of p53, leading to cell cycle arrest and apoptosis .

Preparation Methods

The synthesis of ADH-6 (TFA) involves the preparation of tripyridylamide derivatives. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

ADH-6 (TFA) undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: ADH-6 (TFA) can undergo substitution reactions where specific substituents are replaced with other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

ADH-6 (TFA) has several scientific research applications:

Mechanism of Action

ADH-6 (TFA) exerts its effects by targeting the aggregation-nucleating subdomain of mutant p53 DNA-binding domain. It disrupts the self-assembly of mutant p53 aggregates, thereby restoring the transcriptional activity of p53. This leads to cell cycle arrest and apoptosis in cancer cells bearing mutant p53 . The molecular targets involved include the mutant p53 protein and its associated pathways.

Comparison with Similar Compounds

ADH-6 (TFA) is unique in its ability to specifically target and dissociate mutant p53 aggregates. Similar compounds include:

    PRIMA-1: A compound that restores the wild-type conformation and function of mutant p53.

    APR-246: Another compound that reactivates mutant p53 by converting it to its wild-type form.

    COTI-2: A compound that targets mutant p53 and restores its normal function.

Compared to these compounds, ADH-6 (TFA) is distinct in its mechanism of disrupting the self-assembly of mutant p53 aggregates, making it a valuable tool for studying p53-related pathways .

If you have any more questions or need further details, feel free to ask!

Properties

Molecular Formula

C31H37F3N8O11

Molecular Weight

754.7 g/mol

IUPAC Name

methyl 6-(3-aminopropoxy)-5-[[6-(3-aminopropoxy)-5-[(6-butoxy-5-nitropyridine-2-carbonyl)amino]pyridine-2-carbonyl]amino]pyridine-2-carboxylate;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C29H36N8O9.C2HF3O2/c1-3-4-15-46-28-23(37(41)42)12-11-19(35-28)25(39)32-20-8-7-18(34-26(20)44-16-5-13-30)24(38)33-21-9-10-22(29(40)43-2)36-27(21)45-17-6-14-31;3-2(4,5)1(6)7/h7-12H,3-6,13-17,30-31H2,1-2H3,(H,32,39)(H,33,38);(H,6,7)

InChI Key

GFIRNLARNWCPHE-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C=CC(=N1)C(=O)NC2=C(N=C(C=C2)C(=O)NC3=C(N=C(C=C3)C(=O)OC)OCCCN)OCCCN)[N+](=O)[O-].C(=O)(C(F)(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.